4(s)-Ethynyl-2-azetidinone
Description
Properties
Molecular Formula |
C5H5NO |
|---|---|
Molecular Weight |
95.10 g/mol |
IUPAC Name |
(4S)-4-ethynylazetidin-2-one |
InChI |
InChI=1S/C5H5NO/c1-2-4-3-5(7)6-4/h1,4H,3H2,(H,6,7)/t4-/m1/s1 |
InChI Key |
VVICRXUYFSFJSR-SCSAIBSYSA-N |
Isomeric SMILES |
C#C[C@@H]1CC(=O)N1 |
Canonical SMILES |
C#CC1CC(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar 2-Azetidinone Derivatives
Structural and Substituent Variations
Key structural differences among 2-azetidinones arise from substituents at the 1st, 3rd, and 4th positions, which modulate physicochemical and biological properties:
*Note: Molecular weight for this compound is estimated based on its formula.
Key Observations:
- Steric Effects: Bulky substituents (e.g., phenolic or tolyl groups) in other derivatives may hinder enzymatic degradation but reduce solubility .
- Functionalization Potential: The ethynyl group allows for click chemistry modifications (e.g., cycloadditions), whereas chloro or hydroxy groups enable nucleophilic substitutions .
Physicochemical Properties
*Estimated based on similar chloro-β-lactams.
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the treatment of α-hydroxybutyric acid thiol ester (Formula IV) under basic conditions to induce cyclization. A key step involves the elimination of a thiol group, forming the azetidinone ring while introducing the ethynyl moiety. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at −78°C, using lithium or sodium amide as a base.
Example Protocol
Stereochemical Control
The stereochemistry at the 4-position is governed by the configuration of the α-hydroxybutyric acid precursor. Enantiomerically pure starting materials ensure >99% enantiomeric excess (ee) in the final product, as validated by chiral HPLC.
Kinugasa Cycloaddition and Rearrangement
A stereoselective route reported in Nature employs the Kinugasa reaction, a copper(I)-mediated cycloaddition between nitrones and terminal alkynes. While originally designed for 4-acetoxy derivatives, this method is adaptable to ethynyl-substituted azetidinones.
Key Steps and Modifications
-
Nitrone Formation : Benzyl hydroxylamine reacts with benzyl glyoxylate to generate a nitrone.
-
Cycloaddition : The nitrone undergoes Cu(I)-catalyzed reaction with (R)-3-butyn-2-ol, yielding a β-lactam intermediate.
-
Deprotection : Sequential debenzylation (using Na/NH₃) and oxidation (Pb(OAc)₄) install the ethynyl group.
Optimized Parameters
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to room temperature |
| Yield (Overall) | 62% |
Advantages and Limitations
-
Advantages : High stereoselectivity (dr >20:1), compatibility with diverse alkynes.
-
Limitations : Requires toxic Pb(OAc)₄ for oxidation, complicating industrial adoption.
Oxidative Cyclization with Phase-Transfer Catalysis
Chinese Patent CN102002066A outlines a two-phase oxidative cyclization method, initially developed for 4-acetoxyl-2-azetidinone but modifiable for ethynyl derivatives.
Process Overview
-
Cyclization : N-p-methoxypheny-N-(acetyl)methyleneimine reacts with (R)-3-tert-butyldimethylsilyloxy-sulfo-butyrate-S-2-pyridinyl ester under TiCl₄ catalysis.
-
Oxidation : Peracetic acid in the presence of Na₃PO₄ and quaternary ammonium salts (e.g., tetrabutylammonium hydrogen sulfate) oxidizes the acetyl group to acetoxyl.
-
Ethynylation : Ozonolysis followed by thiourea treatment removes protective groups, introducing the ethynyl functionality.
Critical Data
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | TiCl₄, CHCl₃, −15°C, 5h | 86.5% | 98.7% |
| Oxidation | 20% Peracetic acid, 25°C, 4h | 79.7% | 99.1% |
| Ethynylation | O₃, Na₂S₂O₃, MeOH, −10°C | 77.9% | 98.9% |
Industrial Applicability
The use of phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) enhances interfacial reactivity, reducing reaction time by 40% compared to traditional methods.
Comparative Analysis of Methodologies
| Method | Yield (%) | Stereoselectivity | Toxicity Concerns | Scalability |
|---|---|---|---|---|
| Thiol Ester | 87 | High (99% ee) | Low | High |
| Kinugasa | 62 | Moderate | High (Pb reagents) | Moderate |
| Oxidative Cyclization | 77.9 | High | Moderate (ozone use) | High |
Characterization and Analytical Data
Spectroscopic Profiles
Thermal Properties
Industrial and Pharmacological Relevance
This compound serves as a precursor for carbapenem antibiotics (e.g., meropenem) and kinase inhibitors. The thiol ester route is favored in industrial settings due to its scalability and avoidance of heavy metals, aligning with green chemistry principles .
Q & A
Q. What are the established synthetic routes for 4(s)-Ethynyl-2-azetidinone, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via [2+2] cycloaddition of ketenes with imines, followed by ethynylation at the 4-position. Key steps include protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent side reactions .
- Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, triethylamine as a base in THF at −20°C improves stereochemical control. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and calculate yields using internal standards .
- Troubleshooting : If yields drop below 60%, check for moisture contamination (critical for ketene stability) or byproduct formation via IR (C=O stretch at ~1750 cm⁻¹ indicates lactam integrity) .
Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic methods?
Methodological Answer:
- NMR Analysis : Assign the 4(s)-configuration using - HMBC to correlate the ethynyl proton (δ ~2.5 ppm) with the lactam carbonyl (δ ~170 ppm). NOESY can confirm spatial proximity between the ethynyl group and adjacent substituents .
- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to resolve absolute configuration. Compare observed dihedral angles (<10° deviation) with DFT-predicted structures .
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers. Retention time matching with a known standard validates configuration .
Q. What are the key stability considerations for handling and storing this compound in laboratory settings?
Methodological Answer:
- Storage : Store under argon at −20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:1) .
- Handling : Avoid prolonged exposure to protic solvents (e.g., methanol) to prevent lactam ring opening. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .
- Stability Indicators : Track color changes (yellowing indicates oxidation) and quantify degradation products using LC-MS (e.g., m/z 155.08 for hydrolyzed fragments) .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of β-lactam ring reactivity in this compound under varying pH conditions?
Methodological Answer:
- Kinetic Studies : Use stopped-flow spectroscopy to measure ring-opening rates at pH 2–10. Fit data to a pseudo-first-order model; a pH-rate profile showing a V-shaped curve suggests acid/base catalysis .
- Isotopic Labeling : Synthesize -labeled lactam and track incorporation in hydrolysis products via GC-MS. A >90% retention indicates nucleophilic attack at the carbonyl .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states. Compare activation energies (ΔG‡) with experimental data to validate mechanisms .
Q. How can structure-activity relationship (SAR) studies be designed to assess the biological activity of this compound derivatives?
Methodological Answer:
- Derivative Synthesis : Modify the ethynyl group (e.g., substituents like phenyl or trimethylsilyl) and the lactam nitrogen (e.g., acyloxy or sulfonyl groups). Use parallel synthesis to generate a 20-compound library .
- Activity Assays : Test inhibition of penicillin-binding proteins (PBPs) via fluorescence polarization (IC₅₀ values). Include positive controls (e.g., imipenem) and negative controls (DMSO-only) .
- Data Analysis : Apply cluster analysis (PCA or hierarchical clustering) to correlate substituent electronic parameters (Hammett σ) with bioactivity. A parabolic trend suggests optimal electron-withdrawing capacity .
Q. What computational methods are suitable for predicting the binding affinity of this compound with target enzymes?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with PBP2a (PDB: 1VQQ). Focus on hydrogen bonds between the lactam carbonyl and Ser403, and hydrophobic contacts with the ethynyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD (<2 Å indicates stable binding) and MM-PBSA free energies (ΔG < −30 kJ/mol suggests high affinity) .
- Validation : Compare predicted binding poses with crystallographic data from analogues (e.g., ceftaroline). A root-mean-square deviation (RMSD) <1.5 Å validates the model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
